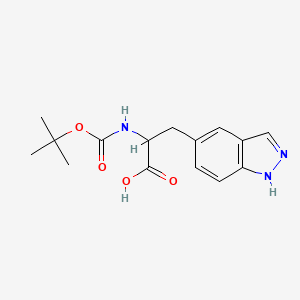
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an indazole ring, and a propanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The protected indazole derivative is then coupled with a propanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected amino derivatives.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole ring may play a role in binding to enzymes or receptors, while the Boc-protected amino group can be modified to enhance the compound’s activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid
- 1-(Tert-butoxycarbonyl)-1H-indazol-5-yl)boronic acid
Uniqueness
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and potential biological activities. The presence of the indazole ring and the Boc-protected amino group distinguishes it from other similar compounds, making it a valuable compound for research and development.
Biological Activity
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyloxycarbonyl (Boc) protecting group, an indazole moiety, and a propanoic acid backbone. Its molecular formula is C18H23N3O6S, with a molecular weight of 409.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O6S |
| Molecular Weight | 409.46 g/mol |
| CAS Number | 35899-43-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have indicated that this compound can inhibit certain enzymes involved in inflammatory pathways, particularly phospholipase A2 (cPLA2α), which plays a crucial role in the release of arachidonic acid and subsequent inflammatory mediators .
- Antimicrobial Properties : Some derivatives of indazole compounds have shown significant antibacterial activity against various strains, suggesting that this compound may also possess similar properties .
Case Studies
- Pharmacological Evaluation : A study evaluated the pharmacological effects of various indazole derivatives, including this compound. The results demonstrated that this compound exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in macrophages .
- Synthesis and Biological Testing : Another research focused on synthesizing the compound and assessing its biological activity. The study reported that the compound showed moderate inhibition against cPLA2α, making it a potential candidate for further development as an anti-inflammatory agent .
Biological Activity Data Table
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
3-(1H-indazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)17-12(13(19)20)7-9-4-5-11-10(6-9)8-16-18-11/h4-6,8,12H,7H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
InChI Key |
BVBFTVXDUOGTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















